An In-depth Technical Guide to 6-(Methylsulfonyl)-1H-indole: Structure, Properties, and Applications
An In-depth Technical Guide to 6-(Methylsulfonyl)-1H-indole: Structure, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 6-(Methylsulfonyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its core chemical structure, physicochemical properties, and a representative synthetic pathway. Furthermore, this guide will delve into the electronic influence of the methylsulfonyl moiety on the indole scaffold's reactivity and survey its emerging applications as a key building block for pharmacologically active agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Chapter 1: Molecular Structure and Physicochemical Properties
Structural Analysis
6-(Methylsulfonyl)-1H-indole is a bicyclic aromatic heterocycle. Its structure consists of a benzene ring fused to a pyrrole ring, which is the characteristic indole scaffold. A methylsulfonyl (-SO₂CH₃) group is substituted at the C6 position of the benzene portion of the ring.
The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The nitrogen atom in the pyrrole ring possesses a lone pair of electrons, contributing to the aromaticity of the system and acting as a hydrogen bond donor. The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has a profound impact on the electronic distribution within the indole ring, influencing its reactivity and potential for intermolecular interactions—a key consideration in rational drug design.
Caption: Chemical Structure of 6-(Methylsulfonyl)-1H-indole.
Physicochemical Properties
The key physicochemical properties of 6-(Methylsulfonyl)-1H-indole are summarized in the table below. These parameters are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | ChemicalBook[1] |
| Molecular Weight | 195.24 g/mol | ChemicalBook[1] |
| CAS Number | 467461-40-1 | ChemicalBook[1] |
| Melting Point | 151 °C | ChemicalBook[1] |
| Boiling Point | 456.9 ± 27.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.359 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 15.05 ± 0.30 (Predicted) | ChemicalBook[1] |
Chapter 2: Synthesis and Characterization
Representative Synthetic Pathway
While multiple synthetic routes to substituted indoles exist, a common and reliable method to produce 6-(methylsulfonyl)-1H-indole involves a two-step sequence starting from a suitable indole precursor. This pathway leverages the selective introduction of a methylthio group, followed by its oxidation to the corresponding sulfone. The oxidation of thioethers to sulfones is a high-yielding and well-established transformation in organic chemistry.[3]
The rationale for this approach is twofold:
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Availability of Precursors: 6-Bromo-1H-indole or related halogenated indoles are commercially available starting materials for introducing the thioether via nucleophilic substitution.
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Robust Oxidation: The oxidation of the electron-rich sulfur atom in the thioether intermediate to the sulfone is typically efficient and chemoselective, often proceeding cleanly with common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[3]
Caption: Representative two-step synthesis of 6-(Methylsulfonyl)-1H-indole.
Experimental Protocol: Representative Synthesis
This protocol is a representative example based on established chemical transformations and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 6-(Methylthio)-1H-indole
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To a stirred solution of 6-bromo-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (N₂ or Ar), add sodium thiomethoxide (1.2 eq).
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel to yield 6-(methylthio)-1H-indole.
Step 2: Oxidation to 6-(Methylsulfonyl)-1H-indole
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Dissolve the 6-(methylthio)-1H-indole (1.0 eq) from the previous step in dichloromethane (DCM, ~0.2 M).
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Cool the solution to 0 °C in an ice bath.
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Add m-CPBA (typically ~77% purity, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of the oxidant ensures complete conversion of any intermediate sulfoxide to the desired sulfone.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material and sulfoxide intermediate by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure 6-(Methylsulfonyl)-1H-indole.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the methyl protons (-SO₂CH ₃) around 3.0-3.2 ppm. The aromatic protons on the indole ring would appear between 6.5-8.5 ppm, with splitting patterns influenced by the C6-substituent. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm in DMSO-d₆).
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¹³C NMR: The spectrum would show 9 distinct carbon signals. The methyl carbon would be observed upfield (~45 ppm). The aromatic carbons would appear in the typical range of 100-140 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 196.04.
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Infrared (IR) Spectroscopy: The presence of the sulfonyl group would be confirmed by two strong, characteristic stretching bands for the S=O bonds, typically found in the regions of 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric). A sharp peak around 3400-3300 cm⁻¹ corresponding to the N-H stretch would also be expected.
Chapter 3: Chemical Reactivity and Applications in Drug Discovery
Influence on Reactivity
The methylsulfonyl group at the C6 position acts as a potent electron-withdrawing group via resonance and inductive effects. This significantly modulates the reactivity of the indole core compared to the unsubstituted parent molecule.
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N-H Acidity: The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, making deprotonation easier. This facilitates N-alkylation or N-arylation reactions, providing a straightforward handle for further molecular elaboration.
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Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, most commonly at the C3 position. The deactivating nature of the C6-sulfonyl group will render the entire ring system less nucleophilic, potentially requiring more forcing conditions for classical electrophilic substitution reactions.
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Directed Metalation: The increased acidity of the N-H proton and the presence of the sulfonyl group can influence lithiation reactions, potentially directing metallating agents to specific positions on the ring for subsequent functionalization.
Applications in Medicinal Chemistry
The indole scaffold is a cornerstone of modern medicinal chemistry, and the introduction of a methylsulfonyl group provides a powerful tool for tuning a compound's pharmacological profile.[4][5] The sulfonyl group can act as a hydrogen bond acceptor and can improve metabolic stability and pharmacokinetic properties.
Derivatives of methylsulfonyl-indoles have shown promise in several therapeutic areas:
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Anti-inflammatory Agents: Novel N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[4][6] This dual-inhibition profile is sought after for developing anti-inflammatory drugs with potentially reduced gastrointestinal and cardiovascular side effects compared to traditional NSAIDs.[4]
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Antimicrobial and Anticancer Scaffolds: The indole nucleus is a common feature in antimicrobial and anticancer agents.[7][8][9] The electronic properties and hydrogen bonding capacity of the sulfonyl group make 6-(Methylsulfonyl)-1H-indole an attractive intermediate for creating new libraries of compounds to screen for these activities.
Chapter 4: Safety and Handling
Based on supplier data, 6-(Methylsulfonyl)-1H-indole should be handled with appropriate precautions in a laboratory setting.
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GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
References
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Al-Ostath, A., El-Ashmawy, M. B., & Aboul-Enein, H. Y. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246–266. Available at: [Link]
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Gong, Y., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Available at: [Link]
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Khan, I., et al. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics, 9(2), 14-34. Available at: [Link]
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Mishra, B. B., & Tiwari, V. K. (2011). Natural products: an evolving role in future drug discovery. European Journal of Medicinal Chemistry, 46(10), 4769–4807. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]
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ResearchGate. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Available at: [Link]
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Shafiee, M., & D'Souza, M. J. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(5), 541-556. Available at: [Link]
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Sitorus, R. J., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(2), 112. Available at: [Link]
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